molecular formula C21H16N4O3 B7710285 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide

2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide

Cat. No. B7710285
M. Wt: 372.4 g/mol
InChI Key: FKZKTVMHEYYKIW-UHFFFAOYSA-N
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Description

2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of microorganisms. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to target multiple enzymes and proteins. However, its limitations include its relatively complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and its potential targets.
2. Studies on its pharmacokinetics and pharmacodynamics.
3. Studies on its potential use in combination therapy with other anticancer or antimicrobial agents.
4. Studies on its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a promising compound with potential applications in various scientific research areas. Its high potency and selectivity make it a valuable tool for the study of various diseases and conditions. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.

Synthesis Methods

The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide can be achieved through a multi-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which can be obtained by reacting hydrazine hydrate with 3-phenylpropionic acid. The second step involves the reaction of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-aminopyridine and 2-hydroxy-3-methoxybenzaldehyde to form the desired compound.

Scientific Research Applications

2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied as a potential antimicrobial agent, and has shown activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-21(23-16-10-12-22-13-11-16)17-8-4-5-9-18(17)27-14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZKTVMHEYYKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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